molecular formula C7H16Cl3N B3052117 N-Propyl-N,N-bis(2-chloroethyl)amine hydrochloride CAS No. 38521-66-3

N-Propyl-N,N-bis(2-chloroethyl)amine hydrochloride

Cat. No. B3052117
CAS RN: 38521-66-3
M. Wt: 220.6 g/mol
InChI Key: TYWZIXNFEXKBQV-UHFFFAOYSA-N
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Description

“N-Propyl-N,N-bis(2-chloroethyl)amine hydrochloride” is a chemical compound with the molecular formula C4H10Cl3N . It is used as a starting material to synthesize piperazine derivatives .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4 to 6°C. After the addition, the mixture is stirred at room temperature for 1 hour, heated to 60-65°C until all crystals are precipitated out, and then anhydrous ethanol is added .


Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms . The average mass of the molecule is 142.027 Da and the monoisotopic mass is 141.011200 Da .


Physical And Chemical Properties Analysis

“this compound” is a white to beige crystalline powder . It has a melting point of 212-214 °C (lit.) . It is soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Bis(2-chloroethyl)amine hydrochloride has been synthesized through various chemical processes, highlighting its importance in synthetic chemistry. For instance, Xiao Cui-ping (2009) explored the synthesis of bis(2-chloroethyl)amine hydrochloride using diethanolamine with thionyl chloride as a chlorination agent, emphasizing a simple, economic, and environmentally friendly process (Xiao Cui-ping, 2009). Similarly, Niu Rui-xia (2011) synthesized bis(2-chloroethyl)amine using the Vilsmeier reaction, achieving a high yield and conversion rate, which underscores the compound's versatility and the efficacy of the synthesis method (Niu Rui-xia, 2011).

Applications in Materials Science

In the realm of materials science, bis(2-chloroethyl)amine hydrochloride has shown interesting properties. For example, Xiu-Dan Shao et al. (2015) discovered that the organic salt bis(2-chloroethyl)amine hydrochloride exhibits a sharp switching of its dielectric constant near room temperature, which is attributed to dynamic changes of the (2-chloroethyl)ammonium cation. This property could have implications for the development of materials with temperature-responsive electrical properties (Xiu-Dan Shao et al., 2015).

Chemical Reactivity and Interactions

The reactivity and interactions of bis(2-chloroethyl)amine hydrochloride have been the subject of study, providing insights into its chemical behavior. G. Pettit, David S. Blonda, and E. C. Harrington (1963) prepared a number of N-bis(2-chloroethyl)amines for cancer chemotherapy studies, highlighting the compound's potential in medicinal chemistry and its reactivity (G. Pettit, David S. Blonda, E. C. Harrington, 1963).

Advanced Synthesis Techniques

The use of advanced synthesis techniques such as microwave irradiation has been explored to improve the efficiency of producing compounds related to bis(2-chloroethyl)amine hydrochloride. Jiang Jianhong (2013) synthesized N-aryl piperazine hydrochlorides from arylamines and N,N-bis(2-chloroethyl)amine hydrochloride under microwave irradiation, demonstrating the benefits of this method in terms of speed and reduced pollution (Jiang Jianhong, 2013).

Safety and Hazards

“N-Propyl-N,N-bis(2-chloroethyl)amine hydrochloride” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is suspected of causing genetic defects . It is also a poison by inhalation, intraperitoneal, intramuscular, and subcutaneous routes . It is an experimental teratogen .

Mechanism of Action

Target of Action

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride, also known as 7MA37Y4DPH or N-Propyl-N,N-bis(2-chloroethyl)amine hydrochloride, is a complex compound with several potential targets. It has been identified as a derivatizing reagent for amino acids, dipeptides, and nucleotides . This suggests that its primary targets are likely to be these biomolecules.

Pharmacokinetics

Itsmolecular weight (184.10700) and logP value (2.17600) suggest that it may have reasonable bioavailability.

Biochemical Analysis

Biochemical Properties

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications in their structure and function. For instance, it can alkylate the amino groups of proteins, thereby altering their enzymatic activity . Additionally, it interacts with DNA, causing cross-linking and strand breaks, which can affect gene expression and cellular processes .

Cellular Effects

The effects of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in certain cell types by activating caspases and other apoptotic proteins . Moreover, it can disrupt the cell cycle, leading to cell cycle arrest at specific phases . These effects are primarily due to its ability to cause DNA damage and protein modifications, which trigger cellular stress responses .

Molecular Mechanism

The molecular mechanism of action of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms covalent bonds with DNA and proteins, leading to the formation of adducts that interfere with their normal function . This can result in the inhibition of DNA replication and transcription, as well as the activation of DNA repair pathways . Additionally, it can inhibit certain enzymes by alkylating their active sites, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cellular function . In in vitro and in vivo studies, prolonged treatment with this compound can lead to chronic cellular stress and changes in gene expression patterns .

Dosage Effects in Animal Models

The effects of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride vary with different dosages in animal models. At low doses, this compound can induce mild cellular stress and DNA damage, which are often reversible . At higher doses, it can cause significant toxicity, including severe DNA damage, apoptosis, and necrosis . Threshold effects have been observed, where a certain dosage level leads to a dramatic increase in adverse effects . Toxic effects at high doses include organ damage, immune suppression, and increased risk of cancer .

Metabolic Pathways

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glutathione . This compound can also affect metabolic flux by altering the levels of key metabolites and cofactors . For example, it can deplete cellular levels of glutathione, leading to increased oxidative stress and disruption of redox balance .

Transport and Distribution

The transport and distribution of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and nucleic acids, affecting its localization and accumulation . It has been observed to accumulate in the nucleus, where it exerts its DNA-damaging effects .

Subcellular Localization

The subcellular localization of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

properties

IUPAC Name

N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N.ClH/c1-2-5-10(6-3-8)7-4-9;/h2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWZIXNFEXKBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCl)CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959388
Record name N,N-Bis(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38521-66-3
Record name N,N-Bis(2-chloroethyl)propan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038521663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC72199
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Bis(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-CHLOROETHYL)PROPAN-1-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MA37Y4DPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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